Cas no 1533075-13-6 (α,2-Dimethyl-5-oxazolemethanamine)

α,2-Dimethyl-5-oxazolemethanamine structure
1533075-13-6 structure
Product name:α,2-Dimethyl-5-oxazolemethanamine
CAS No:1533075-13-6
MF:C6H10N2O
Molecular Weight:126.156401157379
CID:5252389

α,2-Dimethyl-5-oxazolemethanamine 化学的及び物理的性質

名前と識別子

    • α,2-Dimethyl-5-oxazolemethanamine
    • 1-(2-methyl-1,3-oxazol-5-yl)ethan-1-amine
    • インチ: 1S/C6H10N2O/c1-4(7)6-3-8-5(2)9-6/h3-4H,7H2,1-2H3
    • InChIKey: GTPNGJRTQFRWIT-UHFFFAOYSA-N
    • SMILES: O1C(C(C)N)=CN=C1C

じっけんとくせい

  • 密度みつど: 1.060±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 188.4±15.0 °C(Predicted)
  • 酸度系数(pKa): 8.42±0.29(Predicted)

α,2-Dimethyl-5-oxazolemethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-378469-1.0g
1-(2-methyl-1,3-oxazol-5-yl)ethan-1-amine
1533075-13-6
1.0g
$1315.0 2023-03-02
Enamine
EN300-378469-10.0g
1-(2-methyl-1,3-oxazol-5-yl)ethan-1-amine
1533075-13-6
10.0g
$4337.0 2023-03-02
Enamine
EN300-378469-5.0g
1-(2-methyl-1,3-oxazol-5-yl)ethan-1-amine
1533075-13-6
5.0g
$3450.0 2023-03-02
Enamine
EN300-378469-2.5g
1-(2-methyl-1,3-oxazol-5-yl)ethan-1-amine
1533075-13-6
2.5g
$2724.0 2023-03-02

α,2-Dimethyl-5-oxazolemethanamine 関連文献

α,2-Dimethyl-5-oxazolemethanamineに関する追加情報

Professional Introduction to α,2-Dimethyl-5-oxazolemethanamine (CAS No. 1533075-13-6)

α,2-Dimethyl-5-oxazolemethanamine, a compound with the chemical identifier CAS No. 1533075-13-6, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential applications in drug discovery and molecular medicine. The compound's unique framework, featuring an oxazole ring interposed with methyl and amine substituents, positions it as a versatile scaffold for developing novel therapeutic agents.

The oxazole core is a prominent motif in medicinal chemistry, known for its stability and biological activity. Its incorporation into pharmaceutical molecules often enhances binding affinity and metabolic stability. In the case of α,2-Dimethyl-5-oxazolemethanamine, the presence of two methyl groups at the α and 2 positions, along with a methanamine substituent at the 5 position, introduces specific steric and electronic properties that can be exploited in rational drug design.

Recent advancements in computational chemistry have enabled more precise modeling of such heterocyclic compounds. Researchers have leveraged molecular dynamics simulations and quantum mechanical calculations to understand the conformational preferences and reactivity patterns of α,2-Dimethyl-5-oxazolemethanamine. These studies have highlighted its potential as a precursor for more complex derivatives, particularly in the synthesis of kinase inhibitors and other enzyme-targeted therapeutics.

The compound's amine functionality also makes it a candidate for further derivatization via nucleophilic substitution or condensation reactions. This adaptability has been explored in several synthetic routes aimed at generating libraries of oxazole-based molecules for high-throughput screening. Such libraries are instrumental in identifying lead compounds for treating neurological disorders, infectious diseases, and inflammatory conditions.

One particularly intriguing application lies in its potential use as an intermediate in the synthesis of antiviral agents. The oxazole ring's ability to form hydrogen bonds and its compatibility with various pharmacophoric groups make it an attractive choice for designing molecules that interact with viral proteases or polymerases. Preliminary studies have suggested that derivatives of α,2-Dimethyl-5-oxazolemethanamine exhibit inhibitory activity against certain RNA viruses, warranting further investigation into their antiviral efficacy.

The development of novel synthetic methodologies has also been a focus area for researchers working with this compound. Transition-metal-catalyzed reactions, such as palladium-mediated cross-coupling and copper-induced oxidation, have been employed to introduce functional groups at specific positions within the oxazole ring. These techniques have allowed for the construction of increasingly complex derivatives while maintaining high yields and selectivity.

In addition to its pharmaceutical applications, α,2-Dimethyl-5-oxazolemethanamine has shown promise in material science research. Its ability to form stable coordination complexes with metal ions has been exploited in designing metal-organic frameworks (MOFs) with tailored properties. These MOFs find utility in gas storage, catalysis, and sensor applications, demonstrating the compound's versatility beyond traditional medicinal chemistry contexts.

The growing body of literature on this compound underscores its significance as a building block in modern chemical synthesis. As research continues to uncover new applications and synthetic strategies, α,2-Dimethyl-5-oxazolemethanamine is poised to remain a cornerstone of innovation in both academic and industrial settings. Its unique structural features offer unparalleled opportunities for designing molecules with enhanced therapeutic potential and functional diversity.

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